Cas no 79971-08-7 (2'-Deoxyguanosine 3’,5’-Dibutanoate)

2'-Deoxyguanosine 3’,5’-Dibutanoate Chemical and Physical Properties
Names and Identifiers
-
- 2'-Deoxyguanosine 3’,5’-Dibutanoate
- 2'-Deoxyguanosine 3',5'-Dibutanoate
- 3',5'-Di-O-butyryl-2'-deoxyguanosine
-
2'-Deoxyguanosine 3’,5’-Dibutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D239560-25g |
2'-Deoxyguanosine 3’,5’-Dibutanoate |
79971-08-7 | 25g |
$ 1455.00 | 2023-09-08 | ||
TRC | D239560-25000mg |
2'-Deoxyguanosine 3’,5’-Dibutanoate |
79971-08-7 | 25g |
$1453.00 | 2023-05-18 | ||
TRC | D239560-2.5g |
2'-Deoxyguanosine 3’,5’-Dibutanoate |
79971-08-7 | 2.5g |
$ 224.00 | 2023-09-08 | ||
TRC | D239560-5g |
2'-Deoxyguanosine 3’,5’-Dibutanoate |
79971-08-7 | 5g |
$ 368.00 | 2023-09-08 | ||
TRC | D239560-5000mg |
2'-Deoxyguanosine 3’,5’-Dibutanoate |
79971-08-7 | 5g |
$368.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500383-2.5 g |
2'-Deoxyguanosine 3’,5’-Dibutanoate, |
79971-08-7 | 2.5 g |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500383-2.5g |
2'-Deoxyguanosine 3’,5’-Dibutanoate, |
79971-08-7 | 2.5g |
¥3234.00 | 2023-09-05 |
2'-Deoxyguanosine 3’,5’-Dibutanoate Related Literature
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on 2'-Deoxyguanosine 3’,5’-Dibutanoate
Recent Advances in the Study of 2'-Deoxyguanosine 3’,5’-Dibutanoate (CAS: 79971-08-7) and Its Applications in Chemical Biology and Medicine
The compound 2'-Deoxyguanosine 3’,5’-Dibutanoate (CAS: 79971-08-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and relevance in drug development. Recent studies have highlighted its role as a modified nucleoside derivative, which exhibits enhanced stability and bioavailability compared to its parent molecule, 2'-deoxyguanosine.
One of the key advancements in the study of 2'-Deoxyguanosine 3’,5’-Dibutanoate is its application in oligonucleotide synthesis. Researchers have demonstrated that the dibutanoate modification at the 3’ and 5’ positions significantly improves the lipophilicity of the nucleoside, facilitating its incorporation into oligonucleotide sequences. This property is particularly valuable in the development of antisense oligonucleotides and siRNA therapeutics, where enhanced cellular uptake and nuclease resistance are critical for efficacy. A 2023 study published in the Journal of Medicinal Chemistry reported that oligonucleotides containing 2'-Deoxyguanosine 3’,5’-Dibutanoate showed a 2.5-fold increase in cellular uptake compared to unmodified counterparts.
In addition to its applications in oligonucleotide therapeutics, 2'-Deoxyguanosine 3’,5’-Dibutanoate has also been investigated for its potential as a prodrug. The butanoate ester groups can be hydrolyzed by intracellular esterases, releasing the active 2'-deoxyguanosine moiety. This prodrug strategy has been explored in the context of antiviral and anticancer therapies, where the controlled release of the active nucleoside can enhance therapeutic outcomes while minimizing off-target effects. Recent preclinical studies have shown promising results in models of viral infections, particularly against herpesviruses, due to the compound's ability to inhibit viral DNA polymerase.
The synthesis and characterization of 2'-Deoxyguanosine 3’,5’-Dibutanoate have also seen notable progress. Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to confirm the purity and structural integrity of the compound. Furthermore, scalable synthetic routes have been developed, enabling the production of gram-scale quantities for further preclinical and clinical studies. These advancements are critical for transitioning the compound from bench to bedside.
Looking ahead, the potential of 2'-Deoxyguanosine 3’,5’-Dibutanoate extends beyond its current applications. Ongoing research is exploring its utility in targeted drug delivery systems, where its lipophilic nature can be leveraged to improve the pharmacokinetic profiles of conjugated therapeutics. Additionally, its role in epigenetic modulation and gene regulation is an emerging area of interest, with preliminary data suggesting its involvement in DNA methylation processes. As the field continues to evolve, this compound is poised to play a pivotal role in the development of next-generation biopharmaceuticals.
79971-08-7 (2'-Deoxyguanosine 3’,5’-Dibutanoate) Related Products
- 374750-30-8(2’-C-β-Methyl Guanosine)
- 312693-72-4(2’-Deoxyguanosine Monohydrate)
- 2140-71-8(2'-O-Methylguanosine)
- 2140-77-4(N2-Methylguanosine)
- 10300-27-3(3'-O-Methylguanosine)
- 68892-42-2(N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide)
- 85326-06-3(Dideoxyguanosine)
- 961-07-9(2'-Deoxyguanosine)
- 118-00-3(Guanosine)
- 1001109-50-7(2-bromo-4-(trifluoromethyl)phenylmethanamine)




